Lipophilicity-Driven Membrane Permeability: Octyl-MTS (LogP 4.12) vs. Hydrophilic MTS Reagents
Octyl Methanethiosulfonate (OMTS) exhibits a calculated LogP of 4.12 [1], indicating high lipophilicity and predicted membrane permeability. In contrast, the commonly used charged MTS reagents MTSEA (ACD/LogP -0.29) and MTSET (LogP 1.47) [2] are markedly more hydrophilic. This >1000-fold difference in predicted partition coefficient (LogP difference >2.5) directly dictates the ability of the reagent to passively diffuse across lipid bilayers to reach intracellular or transmembrane cysteine targets without membrane permeabilization or microinjection.
| Evidence Dimension | Lipophilicity (LogP) as an index of membrane permeability |
|---|---|
| Target Compound Data | LogP = 4.12 |
| Comparator Or Baseline | MTSEA: LogP = -0.29; MTSET: LogP = 1.47 |
| Quantified Difference | ΔLogP = +4.41 vs MTSEA; +2.65 vs MTSET |
| Conditions | Calculated/experimental octanol-water partition coefficient (ACD/Labs Percepta, ChemSrc) |
Why This Matters
Researchers probing intracellular or transmembrane cysteine residues in intact cells require a reagent with sufficient membrane permeability to access the target; selecting OMTS over MTSEA or MTSET avoids confounding variables introduced by cell permeabilization or altered ionic strength.
- [1] Chem960. 7559-45-7 (Octyl Methanethiosulfonate) Physical and Chemical Properties. View Source
- [2] ChemSrc. MTSET-氯化物 (LogP: 1.46620). View Source
